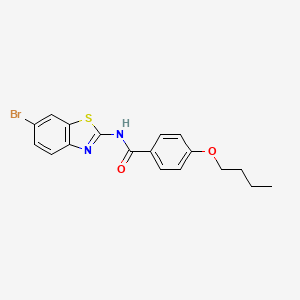

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide is a compound of interest due to its structural composition and potential for various chemical reactions and properties. Research on similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Research on similar compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, shows that these compounds are synthesized through the process of benzoylation using specific benzoyl chlorides and characterized through techniques like gas chromatography mass spectrometry [GC-MS] (Prabukanthan et al., 2020).

Molecular Structure Analysis

Single crystal X-ray diffraction analysis is commonly used to confirm the 3D molecular structure of such compounds, revealing the stability of their crystal structure through various intermolecular interactions (Hema et al., 2020).

Chemical Reactions and Properties

The reactivity of these compounds can be studied through their participation in metal-catalyzed C-H bond functionalization reactions, a feature attributed to certain structural motifs within the compound (Mamari et al., 2019).

Physical Properties Analysis

The physical properties, such as the optical and thermal behavior of similar benzothiazole compounds, are explored through spectral analysis and crystal growth studies, providing information on the stability and non-linear optical properties of these materials (Prabukanthan et al., 2020).

Aplicaciones Científicas De Investigación

Therapeutic Potential of Benzothiazole Derivatives

Anticancer Applications : Benzothiazole and its derivatives exhibit a wide range of biological activities, including significant potential as antitumor agents. Structural modifications of the benzothiazole scaffold have led to the development of numerous antitumor agents, showcasing the scaffold's promise in cancer chemotherapy. The structural simplicity and synthetic accessibility of benzothiazole derivatives allow for the generation of chemical libraries that could facilitate the discovery of new therapeutic agents targeting cancer (Kamal et al., 2015); (Ahmed et al., 2012).

Antimicrobial and Antiviral Properties : Benzothiazole moieties and their derivatives are substantial in pharmaceutical chemistry, demonstrating therapeutic capabilities like antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, and anthelmintic activities. This versatility indicates benzothiazole's role in developing new antimicrobial or antiviral agents against severe causative agents, including the pandemic SARSCoV-2 (Elamin et al., 2020).

Broad Spectrum of Pharmacological Activities : Benzothiazole derivatives are integral to many natural and synthetic bioactive molecules, showing diverse pharmacological activities with minimal toxic effects. These derivatives have been explored for their potential in addressing a wide array of conditions, including viral, microbial, allergic, diabetic, tumor, inflammatory, and cancerous diseases, making them a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCAHSNJJVLITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)